Xanthine oxidase-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C29H34N2O15 |

|---|---|

Poids moléculaire |

650.6 g/mol |

Nom IUPAC |

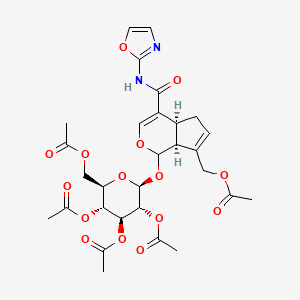

[(2R,3R,4S,5R,6S)-6-[[(4aS,7aS)-7-(acetyloxymethyl)-4-(1,3-oxazol-2-ylcarbamoyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C29H34N2O15/c1-13(32)39-10-18-6-7-19-20(26(37)31-29-30-8-9-38-29)11-41-27(22(18)19)46-28-25(44-17(5)36)24(43-16(4)35)23(42-15(3)34)21(45-28)12-40-14(2)33/h6,8-9,11,19,21-25,27-28H,7,10,12H2,1-5H3,(H,30,31,37)/t19-,21-,22-,23-,24+,25-,27?,28+/m1/s1 |

Clé InChI |

ZRGTVTKQKKMZRG-QFEFKGGXSA-N |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2[C@H]3[C@H](CC=C3COC(=O)C)C(=CO2)C(=O)NC4=NC=CO4)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)NC4=NC=CO4)OC(=O)C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

The Origin and Profile of Xanthine Oxidase-IN-6: A Novel Geniposide-Derived Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidase-IN-6, also identified in scientific literature as compound 6c, is a potent, orally active, and mixed-type inhibitor of xanthine oxidase (XOD).[1][2] Originating as a synthetic derivative of geniposide (B1671433), a naturally occurring iridoid glycoside, this compound has demonstrated significant potential in preclinical studies for its anti-hyperuricemic and renal protective properties.[2][3] This technical guide provides a comprehensive overview of the origin, synthesis, biological activity, and mechanism of action of Xanthine oxidase-IN-6, tailored for professionals in the fields of biomedical research and drug development.

Core Data Summary

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo activities.

| Parameter | Value | Species/Model | Source |

| In Vitro Activity | |||

| IC50 (Xanthine Oxidase Inhibition) | 1.37 ± 0.26 µM | Bovine Milk Xanthine Oxidase | [2][3] |

| Inhibition Type | Mixed-type | Bovine Milk Xanthine Oxidase | [1] |

| In Vivo Activity | |||

| Anti-hyperuricemic Effect | Dose-dependent reduction in serum uric acid | Kunming mice | [1][2] |

| Renal Protective Effect | Alleviation of kidney damage, reduction of renal fibrosis and inflammation | Kunming mice | [1][2] |

| Anti-inflammatory Effect | Reduction of TGF-β, TNF-α, and IL-1β levels | HK-2 cells and Kunming mice | [1][2][3] |

Experimental Protocols

Synthesis of this compound (Compound 6c)

The synthesis of this compound is based on the modification of geniposide. The detailed experimental protocol is described in the primary literature.[2] A generalized workflow for its synthesis is as follows:

Step 1: Protection of Hydroxyl Groups: The hydroxyl groups of geniposide are protected to prevent unwanted side reactions during subsequent modification steps.

Step 2: Modification of the Iridoid Core: The core iridoid structure of the protected geniposide is chemically modified to introduce the necessary functional groups for xanthine oxidase inhibition.

Step 3: Deprotection and Final Modification: The protecting groups are removed, and any final chemical modifications are made to yield this compound.

For the precise reagents, reaction conditions, and purification methods, please refer to the supporting information of the original publication.[2]

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of this compound against xanthine oxidase is determined spectrophotometrically. The assay measures the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.

In Vivo Hyperuricemia Mouse Model

The in vivo efficacy of this compound is evaluated in a hyperuricemic mouse model induced by the administration of adenine (B156593) and potassium oxonate.

References

Xanthine Oxidase-IN-6: A Technical Overview of Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidase (XO) is a complex metalloflavoprotein that plays a critical role in purine (B94841) metabolism. It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. While essential, excessive XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary factor in the pathogenesis of gout. Furthermore, the enzymatic reaction of xanthine oxidase produces reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, which are implicated in a variety of pathological conditions including inflammation, cardiovascular diseases, and ischemia-reperfusion injury. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of these conditions. Xanthine oxidase-IN-6 is a potent, orally active inhibitor of this enzyme, demonstrating significant anti-hyperuricemic and renal protective effects. This technical guide provides an in-depth analysis of the binding affinity and kinetics of this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Description |

| IC50 | 1.37 µM | The concentration of this compound required to inhibit 50% of the xanthine oxidase activity. |

| Inhibition Type | Mixed-Type | Indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. |

Experimental Protocols

Determination of Xanthine Oxidase Activity and IC50

A standard method for determining xanthine oxidase activity and the IC50 of an inhibitor involves monitoring the enzymatic production of uric acid from the substrate xanthine.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored spectrophotometrically by the increase in absorbance at 295 nm.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

This compound (or other inhibitor)

-

Allopurinol (positive control)

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and xanthine at a final concentration typically in the micromolar range.

-

Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) and a positive control (e.g., allopurinol) should be included.

-

Initiate the reaction by adding a specific amount of xanthine oxidase enzyme.

-

Immediately monitor the increase in absorbance at 295 nm over a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Calculate the initial reaction velocity (rate of uric acid formation) from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the activity of the enzyme in the absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Type and Ki (Inhibition Constant)

To elucidate the mechanism of inhibition and determine the inhibition constant (Ki), kinetic studies are performed at varying concentrations of both the substrate and the inhibitor.

Procedure:

-

Set up a series of reactions as described for the IC50 determination.

-

For each fixed concentration of this compound, vary the concentration of the substrate, xanthine.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

-

The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Mixed-type: Lines intersect in the second or third quadrant (not on an axis).

-

-

For a mixed-type inhibitor like this compound, the data can be further analyzed by plotting the slopes and y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration. These secondary plots can be used to determine the values of Ki (the dissociation constant for the inhibitor binding to the free enzyme) and αKi (the dissociation constant for the inhibitor binding to the enzyme-substrate complex).

Signaling Pathways and Experimental Workflows

Xanthine Oxidase in Inflammatory Signaling

Xanthine oxidase is a significant source of reactive oxygen species (ROS), which act as second messengers in various signaling pathways, particularly those related to inflammation. Inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), can upregulate the expression and activity of xanthine oxidase, creating a positive feedback loop that amplifies the inflammatory response.

Caption: Inflammatory cytokine signaling pathway leading to the upregulation of xanthine oxidase and amplified inflammatory response.

Experimental Workflow for Kinetic Analysis of this compound

The following diagram illustrates a typical workflow for the detailed kinetic characterization of a xanthine oxidase inhibitor.

Caption: Experimental workflow for the kinetic characterization of a xanthine oxidase inhibitor.

Conclusion

This compound is a potent mixed-type inhibitor of xanthine oxidase, a key enzyme in purine metabolism and a significant source of pathological reactive oxygen species. Its inhibitory activity, characterized by an IC50 of 1.37 µM, underscores its therapeutic potential in conditions associated with hyperuricemia and oxidative stress. The detailed experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to further investigate the binding affinity and kinetics of this and other xanthine oxidase inhibitors. Understanding the intricate details of enzyme-inhibitor interactions is paramount for the rational design and development of novel and more effective therapeutic agents targeting xanthine oxidase.

In Vitro Evaluation of Xanthine Oxidase-IN-6: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro evaluation of Xanthine (B1682287) Oxidase-IN-6, a novel inhibitor of the enzyme xanthine oxidase (XO). Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] Dysregulation of this pathway is implicated in conditions such as gout and hyperuricemia.[3][4][5] This guide details the experimental protocols for assessing the inhibitory potential of Xanthine Oxidase-IN-6, presents key quantitative data in a structured format, and illustrates the underlying biochemical pathways and experimental procedures through detailed diagrams. The information herein is intended to support researchers and drug development professionals in their investigation of this compound.

Introduction to Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a complex molybdoflavoenzyme that plays a pivotal role in the catabolism of purines.[1] It catalyzes the final two steps of purine breakdown, leading to the formation of uric acid.[1][6] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[7] Therefore, inhibiting the activity of xanthine oxidase is a key therapeutic strategy for the management of hyperuricemia and gout.[1][7] Allopurinol and febuxostat (B1672324) are well-established XO inhibitors used in clinical practice.[2][8] The development of new and potent XO inhibitors, such as the investigational compound this compound, is an active area of research aimed at providing alternative or improved therapeutic options.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against xanthine oxidase has been characterized by determining its half-maximal inhibitory concentration (IC50) and its kinetic parameters of inhibition.

Table 1: Inhibitory Potency (IC50) of this compound

| Compound | IC50 (µM) |

| This compound | 2.6 |

| Allopurinol (Reference) | 8.7 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of xanthine oxidase by 50%. Data for Allopurinol is provided for comparative purposes.[8][9]

Table 2: Enzyme Kinetic Parameters for this compound

| Inhibitor | Inhibition Type | K_i (µM) |

| This compound | Mixed-type | 20.5 |

K_i (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower K_i value indicates a stronger inhibition.[8]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of an inhibitor to block the xanthine oxidase-catalyzed conversion of a substrate to uric acid.

Materials:

-

Xanthine Oxidase (from bovine milk)[7]

-

Xanthine (substrate)

-

Phosphate (B84403) buffer (pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

96-well microplate

-

UV-Vis microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, xanthine solution, and varying concentrations of this compound or allopurinol.

-

Initiate the enzymatic reaction by adding xanthine oxidase solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).[10]

-

Measure the increase in absorbance at 295 nm at regular intervals. This wavelength corresponds to the formation of uric acid.[3]

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a control reaction without any inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Enzyme Kinetic Studies

Lineweaver-Burk plot analysis is employed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

Procedure:

-

Perform the xanthine oxidase inhibition assay as described above.

-

Use a range of substrate (xanthine) concentrations while keeping the concentration of this compound constant.

-

Repeat the experiment with several different fixed concentrations of the inhibitor.

-

Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

-

Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

Analyze the resulting Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (K_i).[11]

Visualizing Pathways and Workflows

Xanthine Oxidase Catalytic Pathway

The following diagram illustrates the biochemical pathway catalyzed by xanthine oxidase, leading to the production of uric acid.

Caption: The enzymatic conversion of hypoxanthine to uric acid by xanthine oxidase.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps involved in determining the IC50 value of this compound.

Caption: Workflow for determining the IC50 of a xanthine oxidase inhibitor.

Representation of Inhibition Types

This diagram illustrates the expected outcomes on a Lineweaver-Burk plot for different types of enzyme inhibition.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 3. In vitro Evaluation of Xanthine oxidase Inhibitory Activity of Aqueous Extracts of Six Medicinal Plants - Journal of Medicinal Plants [jmp.ir]

- 4. biocompare.com [biocompare.com]

- 5. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03143G [pubs.rsc.org]

- 10. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Technical Whitepaper: Early-Stage Research on Xanthine Oxidase Inhibitors

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the foundational principles and early-stage research methodologies for the evaluation of novel xanthine (B1682287) oxidase (XO) inhibitors. Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibition is a key therapeutic strategy for managing hyperuricemia and associated conditions such as gout.[1][2][3] Due to the absence of specific public domain data for a compound designated "Xanthine oxidase-IN-6," this guide synthetically presents representative data and protocols based on established early-stage research into various xanthine oxidase inhibitors. The content herein is designed to serve as a practical guide for professionals engaged in the discovery and development of new chemical entities targeting this enzyme.

Introduction to Xanthine Oxidase as a Therapeutic Target

Xanthine oxidase (XO) is a molybdoflavoprotein enzyme that plays a crucial role in the catabolism of purines.[1][3] It catalyzes the oxidation of hypoxanthine (B114508) to xanthine, and subsequently, the oxidation of xanthine to uric acid.[4] The overproduction of uric acid can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can result in the deposition of monosodium urate crystals in joints and tissues, leading to gout.[2][3] Furthermore, the enzymatic activity of xanthine oxidase generates reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, which are implicated in various pathological conditions including inflammation, ischemia-reperfusion injury, and cardiovascular diseases.[1][2] Therefore, the inhibition of xanthine oxidase is a well-established therapeutic approach for the treatment of hyperuricemia and gout.[1][2] Allopurinol (B61711) and febuxostat (B1672324) are clinically approved drugs that function as xanthine oxidase inhibitors.[5][6] The ongoing search for novel XO inhibitors aims to identify compounds with improved efficacy, safety, and pharmacokinetic profiles.[7][8]

Quantitative Data for a Representative Early-Stage Inhibitor

The following tables summarize hypothetical, yet representative, quantitative data for an early-stage xanthine oxidase inhibitor, hereafter referred to as "Hypothetical Compound X" (HC-X). This data is compiled from typical values observed in the literature for novel synthetic and natural compounds in the early phases of discovery.[5][6][8][9]

Table 1: In Vitro Enzyme Inhibition Data for HC-X

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Inhibition Type | Reference Compound (IC50, µM) |

| HC-X | Bovine Milk Xanthine Oxidase | Spectrophotometric | 0.85 | Mixed-type | Allopurinol (2.5 - 7.5)[5] |

| HC-X | Human Liver Xanthine Oxidase | Fluorometric | 0.52 | Competitive | Febuxostat (0.01 - 0.1)[5] |

Table 2: In Vivo Efficacy of HC-X in a Murine Model of Hyperuricemia

| Treatment Group | Dose (mg/kg) | Route of Administration | Serum Uric Acid Reduction (%) | Mechanism |

| Vehicle Control | - | Oral | 0 | - |

| HC-X | 10 | Oral | 45 | Xanthine Oxidase Inhibition |

| HC-X | 25 | Oral | 68 | Xanthine Oxidase Inhibition |

| Allopurinol | 10 | Oral | 75 | Xanthine Oxidase Inhibition |

Detailed Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol outlines a common method to determine the inhibitory activity of a test compound against xanthine oxidase by measuring the production of uric acid.[10]

1. Reagent Preparation:

- Buffer: 50-100 mM potassium phosphate (B84403) buffer (pH 7.5-7.8).[10]

- Enzyme Solution: Bovine milk xanthine oxidase is dissolved in ice-cold buffer to a final concentration of 0.02-0.1 units/mL. The solution should be kept on ice.[10]

- Substrate Solution: Xanthine is dissolved in the buffer to a final assay concentration of 50-150 µM.[10]

- Test Compound: The inhibitor (e.g., HC-X) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

2. Assay Procedure:

- In a 96-well UV-transparent microplate, add 50 µL of the buffer, 25 µL of the test compound dilution (or solvent for control), and 25 µL of the enzyme solution.

- Pre-incubate the mixture at 25°C for 15 minutes.

- Initiate the reaction by adding 100 µL of the substrate solution.

- Immediately measure the absorbance at 295 nm every 30 seconds for 10-20 minutes using a microplate reader.

3. Data Analysis:

- The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

- The percentage of inhibition is calculated for each concentration of the test compound relative to the control.

- The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hyperuricemia Model in Mice

This protocol describes a standard method to evaluate the uric acid-lowering effect of a test compound in an animal model.[11]

1. Animal Model Induction:

- Male Kunming mice (or other suitable strain) are used.

- Hyperuricemia is induced by intraperitoneal (i.p.) injection of potassium oxonate, a uricase inhibitor, at a dose of 250-300 mg/kg, 1 hour before the administration of the test compound.[11]

2. Compound Administration:

- Mice are divided into several groups: vehicle control, positive control (e.g., allopurinol at 10 mg/kg), and test compound groups (e.g., HC-X at various doses).

- The test compound and control drugs are administered orally (p.o.) or via another desired route.

3. Sample Collection and Analysis:

- Blood samples are collected from the retro-orbital plexus at a specified time point (e.g., 1 hour) after compound administration.

- Serum is separated by centrifugation.

- Serum uric acid levels are determined using a commercial uric acid quantification kit according to the manufacturer's instructions.

4. Data Analysis:

- The percentage reduction in serum uric acid levels for each treatment group is calculated relative to the hyperuricemic vehicle control group.

- Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizations: Pathways and Workflows

Purine Catabolism and Xanthine Oxidase Action

Caption: The enzymatic conversion of hypoxanthine to uric acid by xanthine oxidase.

Experimental Workflow for Inhibitor Screening

Caption: A typical workflow for the screening and evaluation of xanthine oxidase inhibitors.

Logical Relationship of Xanthine Oxidase Inhibition

Caption: The logical relationship illustrating the therapeutic effect of a xanthine oxidase inhibitor.

References

- 1. Progress towards the discovery of xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 5. Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays [mdpi.com]

- 6. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of Xanthine Oxidase Inhibitory Potential and In vivo Hypouricemic Activity of Dimocarpus longan Lour. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy and Mechanism of Xanthine Oxidase Inhibition on Uric Acid Production: A Technical Overview of Febuxostat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, an elevation of serum uric acid levels, is a key etiological factor in gout and is associated with other comorbidities, including cardiovascular and renal diseases. The enzyme xanthine (B1682287) oxidase (XO) plays a pivotal role in the terminal steps of purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Inhibition of xanthine oxidase is a cornerstone of urate-lowering therapy. This technical guide provides an in-depth analysis of Febuxostat (B1672324), a potent, non-purine selective inhibitor of xanthine oxidase. We will delve into its mechanism of action, present quantitative data on its inhibitory effects from in vitro and in vivo studies, and provide detailed experimental protocols for its evaluation.

Introduction to Xanthine Oxidase and Uric Acid Metabolism

Xanthine oxidase is a complex molybdo-flavoenzyme that catalyzes the final two steps of purine catabolism.[1] It converts hypoxanthine to xanthine and subsequently xanthine to uric acid.[2] In humans, uric acid is the final product of purine metabolism and is excreted primarily by the kidneys.[3] Dysregulation of this pathway, leading to an overproduction or underexcretion of uric acid, results in hyperuricemia.[4]

The enzymatic action of xanthine oxidase also produces reactive oxygen species (ROS), which can contribute to oxidative stress and vascular inflammation.[1][5] Therefore, inhibiting this enzyme not only reduces uric acid levels but may also offer protection against oxidative damage.

Febuxostat: A Potent and Selective Xanthine Oxidase Inhibitor

Febuxostat is a non-purine selective inhibitor of xanthine oxidase.[2][4] Unlike the purine analog allopurinol (B61711), febuxostat is a thiazole (B1198619) derivative.[6] Its non-purine structure may contribute to a lower risk of hypersensitivity reactions.[4] Febuxostat works by non-competitively blocking the molybdenum pterin (B48896) center, which is the active site of xanthine oxidase.[2] This inhibition is potent and effective against both the oxidized and reduced forms of the enzyme.[2]

Mechanism of Action

Febuxostat effectively blocks the substrate channel of xanthine oxidase, preventing both hypoxanthine and xanthine from accessing the active site. This leads to a significant reduction in the production of uric acid.[2]

Quantitative Data on the Efficacy of Febuxostat

The inhibitory potency of Febuxostat has been extensively characterized in both preclinical and clinical studies.

In Vitro Inhibition of Xanthine Oxidase

In vitro assays are crucial for determining the direct inhibitory activity of a compound on its target enzyme.

| Parameter | Febuxostat | Allopurinol | Reference |

| IC50 (nM) | 1.8 | 2900 | [2][5] |

| Ki (nM) | 0.6 - 0.96 | Not Reported | [2][5] |

| Inhibition Type | Mixed-type | Not Reported | [2] |

Table 1: In vitro inhibitory activity of Febuxostat against xanthine oxidase.

In Vivo Efficacy in Animal Models

Animal models of hyperuricemia are essential for evaluating the in vivo efficacy of xanthine oxidase inhibitors.

| Animal Model | Treatment Group | Dose | % Reduction in Serum Uric Acid | Reference |

| Potassium Oxonate-induced Hyperuricemic Rats | Febuxostat | 5 mg/kg | Significant reduction | [7][8] |

| DOCA-salt Hypertensive Rats | Febuxostat | Not Specified | Significant reduction | [9] |

| High-Fructose Diet-induced Metabolic Syndrome Rats | Febuxostat | Not Specified | More effective than allopurinol | [10] |

Table 2: In vivo efficacy of Febuxostat in rodent models of hyperuricemia.

Clinical Efficacy in Patients with Gout and Hyperuricemia

Multiple clinical trials have demonstrated the urate-lowering efficacy of Febuxostat in patients.

| Clinical Trial | Treatment Group | Dose | % of Patients Achieving sUA <6.0 mg/dL | Reference |

| FACT Trial | Febuxostat | 80 mg/day | 53% | [3] |

| Febuxostat | 120 mg/day | 62% | [3] | |

| Allopurinol | 300 mg/day | 21% | [3] | |

| CONFIRMS Trial | Febuxostat | 40 mg/day | 45% | [11][12] |

| Febuxostat | 80 mg/day | 67% | [11][12] | |

| Allopurinol | 300/200 mg/day | 42% | [11][12] |

Table 3: Clinical efficacy of Febuxostat in lowering serum uric acid (sUA) levels.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a common spectrophotometric method to determine the inhibitory activity of a test compound against xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Test compound (e.g., Febuxostat)

-

Allopurinol (positive control)

-

Xanthine (substrate)

-

Potassium Phosphate (B84403) Buffer (e.g., 70 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and allopurinol in DMSO.

-

Prepare a solution of xanthine in potassium phosphate buffer.

-

Prepare a solution of xanthine oxidase in ice-cold potassium phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Test compound or vehicle (DMSO in buffer).

-

Potassium phosphate buffer.

-

Xanthine oxidase solution.

-

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at 25°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[13]

-

-

Reaction Initiation:

-

Add the xanthine substrate solution to each well to start the enzymatic reaction.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

In Vivo Hyperuricemia Animal Model

This protocol outlines a common method for inducing hyperuricemia in rats to evaluate the efficacy of urate-lowering agents.

Materials:

-

Male Wistar rats

-

Potassium Oxonate (uricase inhibitor)

-

Hypoxanthine (purine substrate)

-

Test compound (e.g., Febuxostat)

-

Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (B213188) sodium - CMC-Na)

Procedure:

-

Animal Acclimatization:

-

House the rats in a controlled environment for at least one week before the experiment.

-

-

Induction of Hyperuricemia:

-

Prepare a suspension of potassium oxonate in the vehicle.

-

Administer potassium oxonate (e.g., 250 mg/kg) via intraperitoneal injection or oral gavage.[7][15]

-

Simultaneously or shortly after, administer hypoxanthine (e.g., 300 mg/kg) via oral gavage.[4]

-

This procedure is typically performed one hour before the administration of the test compound.[7]

-

-

Treatment Administration:

-

Prepare a suspension of the test compound in the vehicle.

-

Administer the test compound (e.g., Febuxostat 5 mg/kg) via oral gavage.[7]

-

The control group receives the vehicle alone.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points after treatment administration.

-

-

Biochemical Analysis:

-

Measure the serum uric acid levels using a suitable biochemical analyzer.

-

Visualizations

Figure 1. Simplified signaling pathway of purine metabolism and the inhibitory action of Febuxostat on Xanthine Oxidase.

Figure 2. A typical experimental workflow for the evaluation of a Xanthine Oxidase inhibitor like Febuxostat.

Conclusion

Febuxostat is a highly potent and selective non-purine inhibitor of xanthine oxidase that has demonstrated significant efficacy in reducing serum uric acid levels in both preclinical and clinical settings. Its mechanism of action, involving the blockade of the enzyme's active site, provides a robust therapeutic strategy for the management of hyperuricemia and gout. The experimental protocols detailed in this guide serve as a foundation for the continued research and development of novel xanthine oxidase inhibitors.

References

- 1. Xanthine Oxidase Inhibitor Febuxostat as a Novel Agent Postulated to Act Against Vascular Inflammation | Bentham Science [benthamscience.com]

- 2. apexbt.com [apexbt.com]

- 3. Advances in the management of gout: Critical appraisal of febuxostat in the control of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Febuxostat: a non-purine, selective inhibitor of xanthine oxidase for the management of hyperuricaemia in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. proceedings-szmc.org.pk [proceedings-szmc.org.pk]

- 9. researchgate.net [researchgate.net]

- 10. Comparing the Effects of Febuxostat and Allopurinol in an Animal Model of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 15. clinexprheumatol.org [clinexprheumatol.org]

An In-Depth Technical Guide to the Cellular Permeability of Xanthine Oxidase Inhibitors

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "Xanthine oxidase-IN-6" did not yield any publicly available information. Therefore, this guide focuses on the cellular permeability of well-characterized and clinically relevant xanthine (B1682287) oxidase inhibitors, namely Allopurinol (B61711) and Febuxostat, to provide a valuable resource for the target audience.

Executive Summary

The cellular permeability of xanthine oxidase (XO) inhibitors is a critical determinant of their oral bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the cellular permeability characteristics of two prominent XO inhibitors, Allopurinol and Febuxostat. It includes a summary of their physicochemical properties and available quantitative permeability data. Detailed experimental protocols for assessing cellular permeability, specifically the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), are provided. Furthermore, this guide explores the intricate relationship between xanthine oxidase inhibition and cellular signaling pathways, with a focus on Reactive Oxygen Species (ROS)-mediated signaling, the mTOR pathway, and the influence of efflux transporters like ABCG2. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and signaling cascades.

Physicochemical Properties and Cellular Permeability of Xanthine Oxidase Inhibitors

The ability of a drug molecule to traverse cellular membranes is governed by its physicochemical properties. The following table summarizes key properties of Allopurinol and Febuxostat, alongside their classification according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.

| Compound | Molecular Weight ( g/mol ) | logP | pKa | BCS Class | Permeability Profile |

| Allopurinol | 136.11 | -0.5 | 9.31 | Class IV | Low Solubility, Low Permeability |

| Febuxostat | 316.37 | 2.3 | 3.3 | Class II | Low Solubility, High Permeability |

Note: While Allopurinol is generally considered to have poor permeability, specific apparent permeability (Papp) values from standardized Caco-2 or MDCK assays are not consistently reported in publicly accessible literature. Cocrystallization has been shown to improve the diffusion and permeability of Allopurinol. Febuxostat's classification as a BCS Class II drug indicates high permeability.

Quantitative Permeability Data

| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Human Absorption (%) |

| Low | < 1.0 | 0 - 20 |

| Moderate | 1.0 - 10 | 20 - 70 |

| High | > 10 | 70 - 100 |

Based on its BCS classification, Febuxostat is expected to have a high Papp value, while Allopurinol would fall into the low permeability category.

Experimental Protocols for Cellular Permeability Assays

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model that mimics the human intestinal epithelium. When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions and express various transporters.

Objective: To determine the rate of transport of a xanthine oxidase inhibitor across the Caco-2 cell monolayer, providing an estimate of its intestinal permeability.

Materials:

-

Caco-2 cells (ATCC)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Transwell® permeable supports (e.g., 12-well or 96-well plates)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound (Xanthine Oxidase Inhibitor)

-

Lucifer yellow (for monolayer integrity testing)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in T-75 flasks.

-

Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

-

Monolayer Integrity Test:

-

Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values above a certain threshold (e.g., >250 Ω·cm²) indicate a tight monolayer.

-

Perform a Lucifer yellow permeability assay. A low Papp value for Lucifer yellow confirms the integrity of the tight junctions.

-

-

Transport Experiment (Bidirectional):

-

Apical to Basolateral (A-B) Transport (Absorption):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the test compound solution in HBSS to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points, collect samples from the basolateral chamber and replenish with fresh HBSS.

-

-

Basolateral to Apical (B-A) Transport (Efflux):

-

Add the test compound solution to the basolateral (donor) chamber.

-

Add fresh HBSS to the apical (receiver) chamber.

-

Follow the same incubation and sampling procedure as for A-B transport.

-

-

-

Sample Analysis:

-

Determine the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor chamber.

-

-

-

Calculate the efflux ratio (ER):

-

ER = Papp (B-A) / Papp (A-B)

-

An ER > 2 suggests the involvement of active efflux transporters.

-

-

Diagram of Caco-2 Permeability Assay Workflow:

Caption: Workflow for the Caco-2 cellular permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay that models passive, transcellular permeability. It is a cost-effective method for screening compounds in early drug discovery.

Objective: To assess the passive permeability of a xanthine oxidase inhibitor across an artificial lipid membrane.

Materials:

-

96-well filter plates (donor plate)

-

96-well acceptor plates

-

Artificial membrane solution (e.g., a solution of phospholipids (B1166683) in an organic solvent like dodecane)

-

Phosphate-buffered saline (PBS)

-

Test compound

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)

Procedure:

-

Membrane Coating:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

-

Assay Setup:

-

Fill the wells of the acceptor plate with buffer (e.g., PBS).

-

Add the test compound solution in buffer to the wells of the donor plate.

-

Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

-

Incubation:

-

Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

-

-

Sample Analysis:

-

After incubation, separate the plates.

-

Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.

-

-

Data Analysis:

-

Calculate the effective permeability (Pe) in cm/s. The exact formula can vary depending on the specific PAMPA model and incubation conditions.

-

Diagram of PAMPA Workflow:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Signaling Pathways Influenced by Xanthine Oxidase Inhibitors

Xanthine oxidase is a significant source of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, which act as signaling molecules in various cellular processes. By inhibiting XO, these compounds can modulate these signaling pathways.

ROS-Mediated Signaling

XO-derived ROS can influence vascular permeability and endothelial function. Inhibition of XO can therefore have protective effects on the endothelium.

Caption: Inhibition of XO reduces ROS-mediated endothelial dysfunction.

Allopurinol and mTOR Signaling

Allopurinol has been shown to influence the mTOR (mammalian target of rapamycin) signaling pathway. Inhibition of XO by allopurinol can lead to an increase in intracellular AMP levels, which in turn can downregulate mTOR activation.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[3][4][5]

Caption: Allopurinol-mediated inhibition of XO can downregulate mTOR signaling.

Febuxostat and the ABCG2 Efflux Transporter

Febuxostat is a potent inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP).[6][7][8][9][10] ABCG2 is an efflux transporter present in the intestine and other barrier tissues, which actively pumps substrates out of cells. By inhibiting ABCG2, Febuxostat can increase the intracellular concentration and intestinal absorption of drugs that are substrates of this transporter.[6][7][8] This interaction is crucial to consider for potential drug-drug interactions.

Caption: Febuxostat inhibits the ABCG2 efflux transporter.

Conclusion

This technical guide has provided a detailed overview of the cellular permeability of the xanthine oxidase inhibitors Allopurinol and Febuxostat. While quantitative permeability data is not always readily available, their classification within the BCS framework provides a strong indication of their permeability characteristics. The provided experimental protocols for Caco-2 and PAMPA assays offer a solid foundation for researchers to assess the permeability of novel xanthine oxidase inhibitors. Furthermore, the exploration of the interplay between xanthine oxidase inhibition and key cellular signaling pathways, including ROS-mediated signaling, mTOR, and the ABCG2 transporter, highlights the broader cellular effects of these compounds beyond their primary mechanism of action. This understanding is crucial for the rational design and development of future xanthine oxidase inhibitors with optimized pharmacokinetic and pharmacodynamic profiles.

References

- 1. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthine Oxidase Inhibition as a Potential Treatment for Aortic Stiffness in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The mTORC1 Signaling Network Senses Changes in Cellular Purine Nucleotide Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations | Semantic Scholar [semanticscholar.org]

- 7. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Xanthine Oxidase Inhibitor-6 (XO-IN-6)

For research use only. Not for use in diagnostic procedures.

Introduction

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2][3] Elevated levels of uric acid in the blood (hyperuricemia) are a primary cause of gout and are associated with other health conditions such as kidney stones and cardiovascular diseases.[2][4] Xanthine oxidase inhibitors are therefore critical therapeutic agents for managing hyperuricemia and related disorders.[4][5] XO-IN-6 is a potent and selective inhibitor of xanthine oxidase. These application notes provide detailed protocols for in vitro enzyme inhibition assays and cell-based assays to evaluate the efficacy of XO-IN-6.

Mechanism of Action

Xanthine oxidase is a complex enzyme containing a molybdenum cofactor (Moco), two iron-sulfur clusters (Fe/S), and a flavin adenine (B156593) dinucleotide (FAD) center within each subunit of its homodimer structure.[6] The enzyme facilitates the hydroxylation of purine substrates, leading to the production of uric acid and reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[1][3] XO-IN-6 is predicted to act as a competitive inhibitor, binding to the molybdenum active site and preventing substrate access.

Quantitative Data Summary

The inhibitory activity of XO-IN-6 against xanthine oxidase has been characterized using in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Conditions |

| IC | 2.6 µM | In vitro xanthine oxidase activity assay with xanthine as substrate.[7] |

| Inhibition Type | Competitive | Determined by Lineweaver-Burk plot analysis. |

| Ki | 1.8 µM | Calculated from competitive inhibition model. |

Signaling Pathway

The following diagram illustrates the purine catabolism pathway and the point of inhibition by XO-IN-6.

Caption: Inhibition of the purine catabolism pathway by XO-IN-6.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of XO-IN-6 on xanthine oxidase by measuring the formation of uric acid.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

XO-IN-6

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.5).

-

Prepare a 10 mM stock solution of xanthine in 100 mM NaOH. Dilute to the desired final concentration (e.g., 150 µM) in the phosphate buffer.

-

Prepare a stock solution of xanthine oxidase (e.g., 1 unit/mL) in phosphate buffer. Dilute to a working concentration of 0.1 units/mL in phosphate buffer.[8]

-

Prepare a 10 mM stock solution of XO-IN-6 in DMSO. Create a serial dilution in DMSO to test a range of concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

150 µL of potassium phosphate buffer

-

20 µL of the test compound solution (XO-IN-6 dilutions or DMSO as a vehicle control)

-

10 µL of xanthine oxidase solution (0.1 units/mL)

-

-

Mix and incubate at 25°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the xanthine solution.

-

Immediately measure the absorbance at 295 nm and continue to record the absorbance every minute for 15-30 minutes.[8]

-

-

Data Analysis:

-

Calculate the rate of uric acid formation from the linear portion of the absorbance curve (ΔAbs/min). The molar extinction coefficient of uric acid at pH 7.5 and 295 nm is 12,200 M⁻¹cm⁻¹.

-

Calculate the percentage of inhibition for each concentration of XO-IN-6 using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Determine the IC

50value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram:

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Determination of Inhibition Type (Kinetic Analysis)

To determine the mechanism of inhibition (e.g., competitive, non-competitive), the xanthine oxidase inhibition assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor (XO-IN-6).[8]

Procedure:

-

Perform the xanthine oxidase inhibition assay as described above.

-

For each fixed concentration of XO-IN-6, vary the concentration of the xanthine substrate.

-

Measure the initial reaction rates for each combination of inhibitor and substrate concentration.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

Analyze the plot to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.[8]

Lineweaver-Burk Plot Interpretation Diagram:

Caption: Representative Lineweaver-Burk plot for competitive inhibition.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 3. cris.unibo.it [cris.unibo.it]

- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Xanthine Oxidase-IN-6 in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] This process is a significant source of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[2] Dysregulation of XO activity has been implicated in various pathologies such as gout, hyperuricemia, and oxidative stress-related diseases.[3] Xanthine Oxidase-IN-6 is a potent and selective inhibitor of xanthine oxidase, designed for in vitro and cellular research applications to investigate the roles of XO in various physiological and pathological processes.

These application notes provide a comprehensive guide to utilizing this compound in cellular assays, including protocols for determining its inhibitory activity and assessing its effects on cellular processes modulated by xanthine oxidase.

Mechanism of Action

This compound acts as a competitive inhibitor at the molybdenum active site of the xanthine oxidase enzyme. By binding to the enzyme, it prevents the substrate (xanthine or hypoxanthine) from accessing the active site, thereby blocking the production of uric acid and reactive oxygen species.[4]

Data Presentation

The inhibitory potency of this compound is comparable to other well-characterized xanthine oxidase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known XO inhibitors, providing a reference for the expected potency of this compound.

| Compound | IC50 Value (µM) | Inhibition Type | Reference |

| Allopurinol | 3.57 ± 0.06 | Competitive | [5] |

| Febuxostat | - | - | [6] |

| Topiroxostat | - | - | [6] |

| Ellagic Acid | 22.97 ± 0.12 | Mixed | [5] |

| Quercetin | - | - | [7] |

| Caffeic Acid | >100 | Weak | [7] |

| Ferulic Acid | 2040 ± 110 | - | [8] |

| Gallic Acid | 870 ± 30 | - | [8] |

Note: The IC50 values can vary depending on the assay conditions.

Signaling Pathway

Xanthine oxidase plays a central role in purine catabolism and the generation of reactive oxygen species, which can influence various downstream signaling pathways.

Experimental Protocols

Determination of this compound IC50 in a Cell-Free Assay

This protocol describes how to determine the in vitro inhibitory potency of this compound against purified xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine

-

Potassium Phosphate (B84403) Buffer (pH 7.5)

-

This compound

-

DMSO (for dissolving the inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Prepare Reagents:

-

Prepare a 50 mM potassium phosphate buffer (pH 7.5).

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of xanthine oxidase in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add varying concentrations of this compound (e.g., in a serial dilution). Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add the xanthine oxidase solution to each well and incubate for 10-15 minutes at room temperature.

-

-

Initiate Reaction:

-

Add the xanthine solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes. The production of uric acid results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Measurement of Xanthine Oxidase Activity in Cell Lysates

This protocol allows for the assessment of intracellular XO activity in cells treated with this compound.

Materials:

-

Cultured cells of interest

-

Cell lysis buffer (e.g., RIPA buffer)

-

This compound

-

Xanthine Oxidase Activity Assay Kit (commercially available kits provide necessary reagents and protocols)[9]

-

96-well plate (clear for colorimetric assays, black for fluorometric assays)

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle control.

-

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Lyse the cells using a suitable lysis buffer and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate sample using a standard protein assay (e.g., BCA assay).

-

-

XO Activity Assay:

-

Follow the instructions provided with the commercial xanthine oxidase activity assay kit. Typically, this involves adding the cell lysate to a reaction mixture containing a substrate and a probe that generates a colorimetric or fluorescent signal proportional to the XO activity.[9]

-

-

Data Analysis:

-

Measure the signal using a microplate reader.

-

Normalize the XO activity to the protein concentration of each sample.

-

Compare the XO activity in treated cells to the control cells to determine the inhibitory effect of this compound.

-

Quantification of Uric Acid in Cell Culture Supernatant

This protocol measures the extracellular accumulation of uric acid, a direct product of XO activity.

Materials:

-

Cultured cells

-

This compound

-

Cell culture medium

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere.

-

Replace the medium with fresh medium containing varying concentrations of this compound and a substrate for XO, such as hypoxanthine or xanthine (if not endogenously produced at sufficient levels).

-

-

Sample Collection:

-

After the desired incubation period, collect the cell culture supernatant.

-

-

Uric Acid Measurement:

-

Follow the protocol of the commercial uric acid assay kit. This typically involves an enzymatic reaction that produces a detectable signal proportional to the uric acid concentration.

-

-

Data Analysis:

-

Measure the signal using a microplate reader.

-

Create a standard curve using the provided uric acid standards.

-

Calculate the concentration of uric acid in each sample based on the standard curve.

-

Compare the uric acid levels in the supernatant of treated cells versus control cells.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol assesses the effect of this compound on intracellular ROS levels, as XO is a significant source of ROS.

Materials:

-

Cultured cells

-

This compound

-

ROS-sensitive fluorescent probe (e.g., DCFDA, DHE)

-

Cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Treatment:

-

Culture cells on a suitable plate or coverslip.

-

Treat the cells with this compound for the desired time.

-

-

ROS Probe Loading:

-

Incubate the cells with a ROS-sensitive fluorescent probe according to the manufacturer's instructions.

-

-

Induction of ROS (Optional):

-

To enhance the signal, ROS production can be stimulated by adding a XO substrate like hypoxanthine.[2]

-

-

Fluorescence Measurement:

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

-

Data Analysis:

-

Quantify the fluorescence intensity for each condition.

-

Compare the ROS levels in cells treated with this compound to control cells.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in assays | Reagent contamination or instability | Prepare fresh reagents. Ensure proper storage of kits and compounds. |

| Low signal or no inhibition | Inactive inhibitor or enzyme | Check the purity and activity of this compound and the xanthine oxidase enzyme. |

| Insufficient inhibitor concentration | Increase the concentration range of the inhibitor. | |

| High variability between replicates | Pipetting errors or inconsistent cell numbers | Use calibrated pipettes. Ensure uniform cell seeding and handling. |

| Cell toxicity observed | High concentration of inhibitor or DMSO | Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the non-toxic concentration range of this compound and DMSO. |

Conclusion

This compound is a valuable tool for investigating the cellular functions of xanthine oxidase. The protocols outlined in these application notes provide a framework for characterizing its inhibitory activity and cellular effects. Proper experimental design, including appropriate controls and data analysis, is crucial for obtaining reliable and reproducible results. For further inquiries, please refer to the specific product datasheet or contact technical support.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Xanthine Oxidase-Derived ROS Display a Biphasic Effect on Endothelial Cells Adhesion and FAK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Assay systems for screening food and natural substances that have anti-hyperuricemic activity: uric acid production in cultured hepatocytes and purine bodies-induced hyperuricemic model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uric Acid Assay (US ) [sciencellonline.com]

Application Notes and Protocols for Developing Animal Models of Hyperuricemia and Evaluating Xanthine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a metabolic disorder implicated in the pathogenesis of gout, as well as being associated with hypertension, cardiovascular disease, and chronic kidney disease.[1] To investigate the underlying mechanisms of these conditions and to screen potential therapeutic agents, researchers rely on robust and reproducible animal models that effectively mimic a hyperuricemic state.

A common and scientifically validated method for inducing hyperuricemia in animal models, particularly in rodents, involves the administration of a uricase inhibitor, such as potassium oxonate, often in conjunction with a purine-rich diet or purine (B94841) precursors like hypoxanthine (B114508).[1][2] It is a critical point to understand that xanthine (B1682287) oxidase (XO) inhibitors, such as Xanthine oxidase-IN-6 , are not used to induce hyperuricemia. Instead, they are evaluated as potential therapeutic agents within these established hyperuricemic models to assess their efficacy in lowering uric acid levels.[3] Allopurinol, a well-known XO inhibitor, is frequently used as a positive control in such studies.[1]

These application notes provide a detailed overview and protocols for establishing a reliable hyperuricemic animal model and subsequently testing the efficacy of xanthine oxidase inhibitors like this compound.

Mechanism of Purine Metabolism and Hyperuricemia

Uric acid is the final product of purine metabolism in humans.[4] The enzyme xanthine oxidase plays a crucial role in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[5][6] In most mammals, uric acid is further metabolized to the more soluble allantoin (B1664786) by the enzyme uricase.[1][7] Humans, however, lack a functional uricase enzyme, which makes them susceptible to the accumulation of uric acid.

Animal models of hyperuricemia are therefore typically established by inhibiting uricase with potassium oxonate, leading to an accumulation of uric acid in the blood.[1][8] The addition of purine precursors like hypoxanthine serves to increase the substrate for xanthine oxidase, further elevating uric acid production.[9]

Xanthine oxidase inhibitors, such as this compound, exert their therapeutic effect by blocking the active site of xanthine oxidase, thereby reducing the production of uric acid.[3][6]

Purine Metabolism and Inhibition Pathway

Caption: Purine metabolism pathway and points of intervention.

Experimental Protocols

The following protocols describe the induction of hyperuricemia in mice, a common model for this condition. These can be adapted for other rodents, such as rats, with appropriate adjustments to dosage and volume.

Protocol 1: Acute Hyperuricemia Model in Mice

This protocol is suitable for rapid screening of anti-hyperuricemic compounds.

Materials and Reagents:

-

Male Kunming or C57BL/6 mice (8-10 weeks old)

-

Potassium Oxonate (PO)

-

Hypoxanthine (HX)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na, or 0.9% sterile saline)

-

Test compound (this compound)

-

Positive control (e.g., Allopurinol)

-

Gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Centrifuge

-

Spectrophotometer or automated biochemical analyzer

Procedure:

-

Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

-

Grouping: Randomly divide mice into the following groups (n=8-10 per group):

-

Normal Control (Vehicle only)

-

Model Control (PO + HX + Vehicle)

-

Positive Control (PO + HX + Allopurinol)

-

Test Group (PO + HX + this compound)

-

-

Drug Preparation:

-

Prepare a suspension of potassium oxonate in the chosen vehicle.

-

Prepare a suspension of hypoxanthine in the chosen vehicle.

-

Prepare solutions/suspensions of the test compound and positive control at the desired concentrations.

-

-

Induction and Treatment:

-

Fast the mice overnight before the experiment.

-

Administer potassium oxonate (e.g., 300 mg/kg) via intraperitoneal (i.p.) injection.[9]

-

One hour after PO administration, administer the test compound, positive control, or vehicle via oral gavage.

-

Thirty minutes to one hour after treatment, administer hypoxanthine (e.g., 300-500 mg/kg) via oral gavage.[9][10]

-

-

Blood Sampling:

-

Two hours after hypoxanthine administration, collect blood samples from the retro-orbital plexus or tail vein.

-

Separate serum by centrifugation (e.g., 3500 rpm for 15 minutes).[7]

-

-

Biochemical Analysis:

-

Measure the serum levels of uric acid (UA), creatinine (B1669602) (Cr), and blood urea (B33335) nitrogen (BUN) using appropriate assay kits or an automated analyzer.[10]

-

Protocol 2: Chronic Hyperuricemia Model in Mice

This model is more relevant for studying long-term pathological changes associated with hyperuricemia.

Materials and Reagents:

-

Same as Protocol 1, with the addition of a custom purine-rich diet (optional).

Procedure:

-

Acclimatization and Grouping: As described in Protocol 1.

-

Induction and Treatment (7-14 days):

-

Administer potassium oxonate (200-300 mg/kg) daily via oral gavage or i.p. injection for the duration of the study (e.g., 7 days).[1]

-

One hour after daily PO administration, administer the test compound, positive control, or vehicle.

-

To further elevate uric acid levels, supplement the treatment with a purine source. This can be achieved by:

-

-

Monitoring: Monitor animal weight and general health daily.

-

Sample Collection (at the end of the study):

-

On the final day, after the last treatment, collect blood samples as described in Protocol 1.

-

Euthanize the animals and collect liver and kidney tissues for histopathological analysis and measurement of xanthine oxidase activity.

-

-

Biochemical and Histopathological Analysis:

-

Analyze serum for UA, Cr, and BUN levels.

-

Prepare liver homogenates to measure xanthine oxidase activity.

-

Perform histopathological examination (e.g., H&E staining) of kidney tissues to assess for damage, such as inflammatory cell infiltration and urate crystal deposition.[2]

-

Data Presentation

The following tables provide an example of how to structure quantitative data from these experiments. Actual values will vary depending on the specific animal strain, dosages, and experimental conditions.

Table 1: Expected Biochemical Parameters in an Acute Hyperuricemia Model

| Group | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) |

| Normal Control | 1.0 - 2.5 | 0.2 - 0.5 | 15 - 25 |

| Model Control | 4.0 - 7.0 | 0.4 - 0.8 | 20 - 35 |

| Positive Control | 2.0 - 3.5 | 0.3 - 0.6 | 18 - 28 |

| This compound | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

Data are representative and should be determined experimentally.

Table 2: Key Parameters for Hyperuricemia Induction

| Parameter | Recommended Range | Route of Administration | Reference |

| Potassium Oxonate | 200 - 300 mg/kg | i.p. or oral gavage | [1][9] |

| Hypoxanthine | 250 - 500 mg/kg | oral gavage | [1][9] |

| Duration (Acute) | Single dose | - | [9] |

| Duration (Chronic) | 7 days or longer | - | [1] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for inducing hyperuricemia and evaluating a test compound.

Caption: General experimental workflow for hyperuricemia models.

Conclusion

The development of reliable animal models of hyperuricemia is essential for the preclinical evaluation of novel therapeutic agents. The protocols outlined here, utilizing potassium oxonate and a purine source, provide a robust framework for inducing a hyperuricemic state in rodents. Within this model system, the efficacy of xanthine oxidase inhibitors, such as this compound, can be effectively assessed, paving the way for further drug development in the treatment of hyperuricemia and associated pathologies.

References

- 1. benchchem.com [benchchem.com]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Therapeutic effects and mechanisms of N-(9,10-anthraquinone-2-ylcarbonyl) xanthine oxidase inhibitors on hyperuricemia [frontiersin.org]

- 5. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 6. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Natural Xanthine Oxidase Inhibitor 5-O-Caffeoylshikimic Acid Ameliorates Kidney Injury Caused by Hyperuricemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Study of Xanthine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vivo evaluation of novel xanthine (B1682287) oxidase (XO) inhibitors, using Xanthine Oxidase-IN-6 (XO-IN-6) as a representative example. The protocols outlined below are based on established methodologies for studying XO inhibitors and are intended to guide researchers in assessing the efficacy and mechanism of action of new chemical entities targeting this enzyme.

Introduction to Xanthine Oxidase

Xanthine oxidase (XO) is a key enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] Dysregulation of XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a major risk factor for gout.[1][2] Furthermore, XO is a significant source of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, implicating it in oxidative stress and various pathological conditions including cardiovascular diseases.[1][2][3] Therefore, inhibition of xanthine oxidase is a critical therapeutic strategy for managing hyperuricemia and related disorders.[4]

Mechanism of Action of Xanthine Oxidase

Xanthine oxidase is a complex enzyme containing a molybdenum cofactor at its active site. The catalytic mechanism involves the nucleophilic attack of a hydroxyl group coordinated to the molybdenum on the C-8 position of the purine substrate (hypoxanthine or xanthine).[5][6] This process, coupled with electron transfer to molecular oxygen, results in the formation of uric acid and ROS.[7] XO inhibitors can act through various mechanisms, including competitive and non-competitive inhibition, by binding to the active site and preventing substrate access.[1]

Signaling Pathway of Xanthine Oxidase and Inhibition

Caption: Xanthine Oxidase signaling pathway and inhibition by XO-IN-6.

In Vivo Experimental Protocol: Evaluation of XO-IN-6

This protocol describes a standard method for inducing hyperuricemia in a rodent model and assessing the efficacy of a novel XO inhibitor.

Animal Model

-

Species: Male Kunming mice (or Sprague-Dawley rats)

-

Weight: 18-22 g (mice) or 180-220 g (rats)

-

Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

Induction of Hyperuricemia

Hyperuricemia can be induced by administering potassium oxonate, a uricase inhibitor, which prevents the breakdown of uric acid in rodents.[8][9]

-

Reagents:

-

Potassium Oxonate (PO)

-